molecular formula C15H16N4O5 B6492518 ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate CAS No. 1326860-42-7

ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate

Cat. No.: B6492518
CAS No.: 1326860-42-7
M. Wt: 332.31 g/mol
InChI Key: POMSZXSUPSYVCG-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate is a complex organic compound featuring a pyrazole ring, a benzoate ester, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, which is then converted into the corresponding amide. The final step involves esterification with ethyl benzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium hydroxide for ester hydrolysis.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: 1-ethyl-4-amino-1H-pyrazole-3-amido benzoate.

    Reduction: 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoic acid.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzyme active sites, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
  • 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate is unique due to its combination of a pyrazole ring, nitro group, and benzoate ester. This structure provides a unique set of chemical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 4-[(1-ethyl-4-nitropyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-3-18-9-12(19(22)23)13(17-18)14(20)16-11-7-5-10(6-8-11)15(21)24-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMSZXSUPSYVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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